Enalaprilat
Descripción general
Descripción
Synthesis Analysis Enalaprilat, the active metabolite of enalapril, is an angiotensin-converting enzyme (ACE) inhibitor known for its antihypertensive activity. It was initially synthesized by Merck Sharp and Dohme, classified chemically as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolin. Though first synthesized in 1980, various synthetic pathways have since been explored to produce enalapril and its metabolite, enalaprilat, reflecting its significance in treating hypertension and its role in the renin-angiotensin system (RAS) (D. Mijin, M. Stanković, S. Petrović, 2004).
Molecular Structure Analysis Enalaprilat's structure is integral to its function as an ACE inhibitor. High-resolution crystal structures of testis ACE (tACE) with enalaprilat have revealed direct interactions with the catalytic Zn(2+) ion at the enzyme's active site. These interactions are facilitated by the carboxylate group of enalaprilat, which is critical for its inhibitory action. The detailed structural analysis provides insights into the molecular interactions that underpin enalaprilat's therapeutic effects (R. Natesh, S. Schwager, H. R. Evans, E. Sturrock, K. Acharya, 2004).
Chemical Reactions and Properties Enalaprilat exhibits specific chemical reactions and properties, such as cis-trans isomerization around the amide bond, which affects its pharmacological activity. The isomer ratio of enalaprilat has been studied using HPLC and NMR, indicating that the trans form is the major conformer at room temperature. This isomerization and its influence on enalaprilat's efficacy highlight the complexity of its chemical behavior in solution (S. Bouabdallah, H. Trabelsi, T. Ben Dhia, S. Sabbah, K. Bouzouita, R. Khaddar, 2003).
Physical Properties Analysis The physical properties of enalaprilat, such as its solubility and stability, play a crucial role in its formulation and therapeutic application. These properties are essential for the development of pharmaceutical formulations that enhance enalaprilat's bioavailability and efficacy. Studies have focused on characterizing these properties to improve drug delivery systems for enalaprilat, ensuring its effectiveness in clinical use.
Chemical Properties Analysis Enalaprilat's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action as an ACE inhibitor. Its ability to bind to and inhibit ACE is central to its therapeutic effects, leading to vasodilation and decreased blood pressure. The chemical characteristics of enalaprilat, such as its binding affinity to ACE and its interactions with zinc ions in the enzyme's active site, are critical to its pharmacological profile and its role in treating hypertension.
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Pediatric Cardiology .
Summary of the Application
Enalaprilat, the active metabolite of Enalapril, is used in the treatment of pediatric heart failure . It is an angiotensin-converting enzyme inhibitor (ACEI) and is a cornerstone of treatment for pediatric heart failure .
Methods of Application or Experimental Procedures
In the LENA studies, a novel age-appropriate formulation of enalapril orodispersible minitablets (ODMTs) was administered to pediatric patients with heart failure due to dilated cardiomyopathy (DCM) and congenital heart disease (CHD) in five participating European countries . The children were treated for 8 weeks with ODMTs according to an age-appropriate dosing schedule .
Results or Outcomes
The primary objective of the LENA studies was to characterize the drug exposure and main pharmacokinetic parameters of enalapril and its metabolite enalaprilat in children with heart failure following the application of a novel formulation, enalapril ODMTs .
Hypertension Treatment in Pediatric Patients
Specific Scientific Field
This application is in the field of Pediatric Nephrology .
Summary of the Application
Enalaprilat is used off-label in children with hypertension . It is also used in adults for hypertension, heart failure, and renal failure .
Methods of Application or Experimental Procedures
A systematic literature review was performed to assess the current knowledge about enalapril and its active metabolite enalaprilat pharmacokinetics in children as a basis for dose delineation for pediatric patients with heart failure .
Results or Outcomes
The area under the curve values of enalaprilat in hypertensive pediatric patients increased with respect to the age groups and showed maturation of body functions with increasing age . A comparison with the heart failure studies revealed that although the pediatric heart failure patients of > 20 days of age showed the area under the curve similar to that of hypertensive patients, two pediatric patients of very early age (<20 days) were presented with 5–6-fold higher area under the curve values .
Treatment of Hypertension in Adults
Specific Scientific Field
This application is in the field of Adult Nephrology .
Summary of the Application
Enalaprilat injection is indicated for the treatment of hypertension when oral therapy is not practical .
Methods of Application or Experimental Procedures
Enalaprilat is administered intravenously for the treatment of hypertension in adults when oral therapy is not practical .
Results or Outcomes
Enalaprilat effectively reduces blood pressure in adults with hypertension .
Bronchial Hyperreactivity Treatment
Specific Scientific Field
This application falls under the field of Pulmonology .
Summary of the Application
Enalaprilat has been studied for its potential use in treating bronchial hyperreactivity in patients who cough after receiving angiotensin-converting enzyme inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of Enalaprilat are not detailed in the source .
Results or Outcomes
The outcomes of this potential application are not detailed in the source .
Treatment of Hypertension in Adults
Specific Scientific Field
This application is in the field of Adult Nephrology .
Summary of the Application
Enalaprilat injection is indicated for the treatment of hypertension when oral therapy is not practical .
Methods of Application or Experimental Procedures
Enalaprilat is administered intravenously for the treatment of hypertension in adults when oral therapy is not practical .
Results or Outcomes
Enalaprilat effectively reduces blood pressure in adults with hypertension .
Bronchial Hyperreactivity Treatment
Specific Scientific Field
This application falls under the field of Pulmonology .
Summary of the Application
Enalaprilat has been studied for its potential use in treating bronchial hyperreactivity in patients who cough after receiving angiotensin-converting enzyme inhibitors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of Enalaprilat are not detailed in the source .
Results or Outcomes
The outcomes of this potential application are not detailed in the source .
Safety And Hazards
Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .
Direcciones Futuras
Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVOFLIPYDBGD-MLZQUWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76420-72-9 (anhydrous) | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enalaprilat dihydrate | |
CAS RN |
84680-54-6 | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.